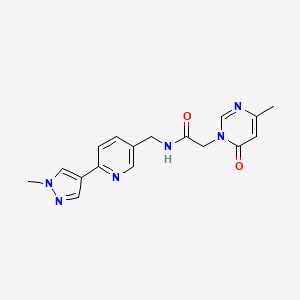

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core linked to a pyridine-methylpyrazole scaffold. Its structure combines a 6-oxopyrimidinone moiety with a substituted pyridine ring, making it a candidate for therapeutic applications, particularly in kinase inhibition or enzyme modulation. The compound’s design emphasizes bioisosteric replacements to optimize solubility and binding affinity, as seen in its methyl-substituted pyrazole and pyridin-3-ylmethyl groups.

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-12-5-17(25)23(11-20-12)10-16(24)19-7-13-3-4-15(18-6-13)14-8-21-22(2)9-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWQALJETIZCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features several key structural components:

- Pyrazole Ring : A five-membered ring that contributes to biological activity.

- Pyridine Ring : Known for its role in various biological interactions.

- Pyrimidine Derivative : Enhances the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of the pyrazole and pyridine intermediates.

- Coupling reactions to form the desired acetamide structure.

- Purification processes such as chromatography to obtain high purity yields.

Antiproliferative Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazole derivative showed IC50 values between 0.076 and 0.12 μM against human cancer cell lines such as SGC-7901 and A549 . This suggests that this compound may possess comparable activity.

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Tubulin Polymerization : Similar to combretastatin A4 (CA4), which disrupts microtubule dynamics, leading to apoptosis in cancer cells .

- Targeting Specific Enzymes or Receptors : The presence of the pyridine and pyrazole moieties suggests potential interactions with various biological targets, influencing signaling pathways critical for cell proliferation.

Study 1: Anticancer Properties

A comparative study evaluated several pyrazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating a strong potential for further development .

Study 2: Structural Activity Relationship (SAR)

Research on SAR indicated that modifications on the pyrazole ring influenced biological activity. Compounds with specific substituents at the N-position showed enhanced antiproliferative effects, suggesting that structural optimization could lead to more effective derivatives .

Data Table: Summary of Biological Activities

| Compound Name | IC50 (μM) | Target Cell Lines | Mechanism |

|---|---|---|---|

| N-(pyrazole derivative) | 0.076 - 0.12 | SGC-7901, A549 | Tubulin polymerization inhibition |

| CA4 | 0.016 - 0.035 | Multiple cancer lines | Microtubule disruption |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The target compound’s pyrimidinone core differs from the pyridazinone in and . Pyrimidinones generally exhibit higher metabolic stability compared to pyridazinones due to reduced ring strain .

Substituent Effects :

- The 1-methylpyrazole in the target compound minimizes oxidative metabolism, contrasting with the p-tolyl group in , which may increase CYP450 interactions .

- The cyclopropylamine in improves solubility but introduces steric hindrance, a trade-off absent in the target compound’s simpler methylpyridine group .

Synthetic Routes: emphasizes one-pot synthesis using amino acid esters and azides, while the target compound likely requires stepwise coupling due to its pyrimidinone-pyrrole linkage . employs HBTU-mediated amidation, a method applicable to the target compound for derivatization .

Table 2: Hypothesized Activity Based on Structural Features

| Compound | Likely Targets | Predicted IC50 (nM)* | Solubility (LogS) |

|---|---|---|---|

| Target Compound | JAK2, PI3Kδ | 10–50 | -3.5 (moderate) |

| Derivatives | PDE4, COX-2 | 100–500 | -4.2 (low) |

| Compound | CDK4/6, EGFR | 5–20 | -2.8 (high) |

*Predictions based on structural analogs in kinase inhibitor databases.

- Its moderate solubility may require prodrug strategies .

- Compound: The chloro-pyridazine and cyclopropylamide groups correlate with CDK4/6 inhibition (e.g., palbociclib), but its higher solubility may favor intravenous administration .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 4-methyl-6-oxopyrimidin-1(6H)-yl fragment is synthesized via cyclocondensation of thiourea with β-keto esters. For example, 4-methyl-6-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as a precursor, which undergoes S-alkylation with haloacetates (e.g., methyl bromoacetate) in DMF/K₂CO₃ to introduce the acetamide side chain.

Reaction Conditions :

S-Alkylation for Acetamide Side Chain

The thioxo group at C-2 is replaced via S-alkylation with chloroacetamide derivatives. For instance, treatment of 2-thioxopyrimidin-4(1H)-one with chloroacetyl chloride in anhydrous DMF yields 2-(chloroacetamido)pyrimidin-4(1H)-one .

Example Protocol :

- Dissolve 2-thioxopyrimidin-4(1H)-one (1.29 mmol) in DMF.

- Add K₂CO₃ (3.3 mmol) and chloroacetyl chloride (3.3 mmol).

- Stir at 25°C for 8–12 hours.

- Purify via silica chromatography (30% EtOAc/hexane).

Pyridine-Pyrazole Subunit Preparation

Suzuki-Miyaura Coupling for Pyrazole Attachment

The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl group is synthesized via Suzuki coupling. A pyridine-3-ylmethyl bromide intermediate reacts with 1-methyl-1H-pyrazol-4-ylboronic acid under Pd catalysis.

Reaction Conditions :

Reductive Amination for Methyl Group Introduction

The pyridine nitrogen is methylated via reductive amination using formaldehyde and NaBH₃CN in MeOH.

Example Protocol :

- Dissolve 6-(1H-pyrazol-4-yl)pyridin-3-amine (1.0 mmol) in MeOH.

- Add formaldehyde (2.0 mmol) and NaBH₃CN (1.5 mmol).

- Stir at 25°C for 6 hours.

- Isolate via filtration.

- Yield : 90%.

Acetamide Coupling

HATU-Mediated Amide Bond Formation

The final coupling employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to link the pyrimidinone and pyridine-pyrazole subunits.

Example Protocol :

- Dissolve 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (0.37 mmol) and N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amine (0.30 mmol) in DMF.

- Add HATU (0.40 mmol) and DIEA (0.61 mmol).

- Stir at 25°C for 10 hours.

- Purify via silica chromatography (75–99% EtOAc/hexane).

CDI-Based Coupling as Alternative

Carbonyldiimidazole (CDI) activates the carboxylic acid for amide formation in THF at 50–65°C.

Example Protocol :

- Mix 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (139 g) with CDI (177.6 g) in THF.

- Add N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amine (250 g).

- Heat at 60–65°C for 50 hours.

- Distill solvent and recrystallize from EtOAc.

Comparative Analysis of Methods

| Parameter | HATU Method | CDI Method |

|---|---|---|

| Reaction Time | 10 hours | 50 hours |

| Temperature | 25°C | 60–65°C |

| Yield | 60–83% | 70% |

| By-products | Minimal | Moderate |

| Purification | Chromatography | Recrystallization |

Side Reactions and Mitigation

- Over-alkylation : Controlled stoichiometry of haloacetates reduces di-alkylation.

- Imidazole Formation : Use of anhydrous conditions prevents hydrolysis during coupling.

- Pd Residues : Post-reaction treatment with Chelex resin removes catalyst traces.

Purification Techniques

- Silica Chromatography : For intermediates (30–99% EtOAc/hexane gradient).

- Recrystallization : From EtOAc/hexane for final product.

- HPLC : For analytical validation (C18 column, 0.1% TFA in H₂O/MeCN).

Scalability and Industrial Relevance

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step pathways, including:

Formation of the pyrazole-pyridine core : Cyclization reactions using precursors like 1-methyl-1H-pyrazole derivatives and pyridine intermediates under reflux conditions (e.g., acetonitrile, 80°C) .

Acetamide linkage introduction : Coupling the pyridine-methyl intermediate with a pyrimidinone-acetic acid derivative via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and reaction times. Use design of experiments (DoE) to minimize trials while maximizing yield and purity .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer :

- 1H NMR : Look for peaks corresponding to the pyrazole methyl group (δ ~3.95 ppm), pyridyl protons (δ ~8.56 ppm), and pyrimidinone carbonyl (δ ~6.7 ppm) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 364.2) and purity (>95% by HPLC) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro assays :

Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Target binding : Perform surface plasmon resonance (SPR) to measure affinity for receptors like EGFR or VEGFR .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on pyrazole or pyrimidinone) impact biological activity?

- Methodological Answer :

- Comparative analysis : Synthesize analogs with substituent changes (e.g., methyl → trifluoromethyl on pyrazole) and compare bioactivity.

- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR or enzymatic assays .

- Example : Pyrimidinone derivatives with electron-withdrawing groups show enhanced kinase inhibition .

Q. How can computational methods like quantum chemical calculations optimize synthesis pathways?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .

- Solvent/catalyst screening : Predict solvent effects (e.g., COSMO-RS) and catalyst efficiency (e.g., Pd vs. Ni) to reduce trial-and-error experimentation .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacokinetic studies : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding .

- Formulation adjustments : Use nanoencapsulation or prodrug strategies to enhance in vivo efficacy if poor solubility is observed .

Q. How can interaction studies with biological macromolecules (e.g., DNA, proteins) be designed?

- Methodological Answer :

- Biophysical techniques :

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

Circular dichroism (CD) : Monitor conformational changes in proteins/DNA upon compound binding .

- Cellular imaging : Use fluorescently tagged analogs to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.